1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine
Overview
Description
1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine is a heterocyclic compound with the molecular formula C10H14N4. This compound is part of the pyrrolopyridazine family, characterized by a fused ring structure consisting of pyrrole and pyridazine rings. The presence of multiple methyl groups and an amine functional group makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of advanced purification techniques such as chromatography and crystallization further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound depend on its specific application, such as inhibiting enzyme activity or altering receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine: Lacks the amine group but shares the core structure.
6-(4-bromophenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine: Contains a bromophenyl group, adding different chemical properties.
Uniqueness
1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine is unique due to its specific combination of methyl groups and an amine functional group. This structure provides distinct reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-5-9-7(3)14(11)8(4)10(9)6(2)13-12-5/h11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGFRVWKQVWDAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN=C(C2=C(N1N)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321562 | |
Record name | 1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660061 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
35078-87-6 | |
Record name | 1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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